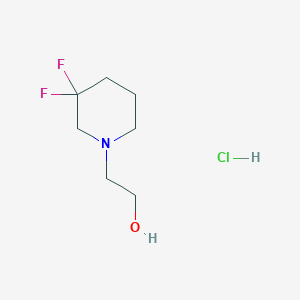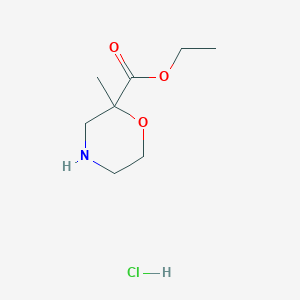
2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride
Übersicht
Beschreibung
2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 2095409-57-5 . It has a molecular weight of 201.64 .
Molecular Structure Analysis
The InChI code for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is1S/C7H13F2NO.ClH/c8-7(9)2-1-3-10(6-7)4-5-11;/h11H,1-6H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
As mentioned earlier, 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is a solid compound with a molecular weight of 201.64 .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
New Synthetic Pathways
Researchers have developed new synthetic pathways for 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. This work is crucial as difluoropiperidines are significant in organic and medicinal chemistry but are challenging to synthesize (Verniest et al., 2008).
Construction of Fused Polycyclic Ring Systems
Researchers have innovated a tandem Prins-type cyclization method for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. This method is a single-step process for constructing polycyclic architectures, crucial in natural product structures (Someswarao et al., 2018).
Improved and Scalable Process Development
An improved process for synthesizing 2-(5-ethylpyridin-2-yl)ethan-1-ol has been developed. This process focuses on enhancing yield and mass efficiency, reducing effluent load, and is vital as this compound is a key intermediate in synthesizing pioglitazone hydrochloride (Mohanty et al., 2014).
Protic Hydroxylic Ionic Liquids Synthesis
The synthesis of 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, a compound with two types of nitrogenous centers and variable basicity, has been reported. The synthesis of these hydroxylic ionic liquids holds significance in various scientific domains, given their unique properties (Shevchenko et al., 2017).
Structure-Activity Relationship of Pyrazole Analogues
A study on (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride as new analogues of SKF-96365 reported their potential effects on endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry (SOCE). Understanding this relationship is crucial for drug design and mechanism elucidation (Dago et al., 2018).
Crystal and Molecular Structure Determination
The determination of molecular and crystal structure of compounds like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol is essential for understanding their chemical behavior and potential applications in various scientific fields (Percino et al., 2006).
Reformatsky Reactions in Aqueous Media
The Reformatsky reactions of 2,2-difluoro 2-halo-1-furan-2-yl ethanones with various aldehydes have been studied. This reaction pathway is significant for synthesizing α,α-difluoro-β-hydroxy ketones, useful intermediates in organic synthesis (Chung et al., 2001).
Practical Enzymatic Process Development
An improved enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, has been reported. The process emphasizes high yield, purity, and environmental sustainability, important factors in industrial applications (Guo et al., 2017).
Gamma-Secretase Modulation
Research on difluoropiperidine acetic acids as modulators of gamma-secretase, with a focus on compounds like 1f and 2c, has been reported. Understanding these modulators is crucial for therapeutic approaches targeting diseases like Alzheimer's (Stanton et al., 2010).
Eigenschaften
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)2-1-3-10(6-7)4-5-11;/h11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTODSDTZUORSKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B1435872.png)


![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)
![[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1435883.png)
![1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1435885.png)


![2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1435890.png)

![2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435892.png)